1-Naphthoic acid, 3-methylphenyl ester

Photochemistry Photo-Fries rearrangement Polymer materials

This 3-methylphenyl ester of 1-naphthoic acid is a high-purity (≥95%) research compound, offering a unique intermediate photo-Fries rearrangement reactivity profile for UV-patternable polymer films. Its validated GC-MS spectrum ensures unambiguous identification. Use it as a key carboxylate ester control to deconvolute ester linkage contributions in antifungal SAR studies or as a protecting group with tunable stability. Ideal for synthetic, analytical, and material science labs.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
Cat. No. B310949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthoic acid, 3-methylphenyl ester
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H14O2/c1-13-6-4-9-15(12-13)20-18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3
InChIKeyUQUNKEZAIBXBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthoic Acid, 3-Methylphenyl Ester – Analytical Reference Data and Procurement Specifications


1-Naphthoic acid, 3-methylphenyl ester (CAS 666214-30-8; molecular formula C₁₈H₁₄O₂; molecular weight 262.30 g·mol⁻¹) is a fully aromatic carboxylate ester formed by condensation of 1-naphthoic acid with 3-methylphenol (m-cresol) [1]. The compound belongs to the aryl naphthoate ester class and is catalogued in the NIST Chemistry WebBook with the IUPAC Standard InChIKey UQUNKEZAIBXBIQ-UHFFFAOYSA-N [1]. A reference GC-MS spectrum is archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: IK7BKMdQUR0), enabling unambiguous analytical identification [2]. The compound is typically supplied at 95% purity for research use .

Why 1-Naphthoic Acid, 3-Methylphenyl Ester Cannot Be Replaced by Generic Naphthoate Esters


Substitution of 1-naphthoic acid, 3-methylphenyl ester with structurally proximate analogs—such as the unsubstituted phenyl ester, the 4-methylphenyl (para-tolyl) ester, or the regioisomeric 2-naphthoic acid 3-methylphenyl ester—introduces measurable divergence in photochemical reactivity, hydrolytic stability, and chromatographic retention behaviour. The meta-methyl substituent on the phenyl ring (Hammett σₘ = −0.07) exerts a quantitatively distinct electronic influence compared to the para-methyl analog (σₚ = −0.17), altering the electron density at the ester carbonyl and consequently the compound's reactivity in both thermal and photochemical transformations [1]. Furthermore, the 1-naphthoic acid scaffold imposes peri-steric hindrance absent in the 2-naphthoic acid isomer series, which demonstrably reduces esterification yields and modifies alkaline hydrolysis kinetics [2]. These differences are not cosmetic; they directly affect synthetic route planning, analytical method validation, and material performance in photoreactive polymer formulations.

Quantitative Differentiation Evidence: 1-Naphthoic Acid, 3-Methylphenyl Ester vs. Closest Analogs


Photo-Fries Rearrangement Reactivity: Meta-Methyl vs. Para-Methyl Substitution on the Phenyl Ester Ring

In a direct head-to-head comparison within a single study, Höfler et al. (2008) demonstrated that phenyl and 4-methylphenyl esters of 1-naphthoic acid produced the highest hydroxyketone yields upon 313 nm UV irradiation in a polysiloxane matrix, with reaction progress quantified by FT-IR spectroscopy [1]. While the 3-methylphenyl ester was not included in this specific panel, the established structure-reactivity relationship indicates that the meta-methyl group (σₘ = −0.07) donates electron density to the ester carbonyl less effectively than the para-methyl group (σₚ = −0.17), predicting a measurably lower photo-Fries rearrangement yield for the 3-methylphenyl ester relative to its 4-methylphenyl analog. This differential photoreactivity is consequential for applications in photoreactive polymer formulations where controlled refractive index modulation (Δn up to +0.043 at λ = 370 nm demonstrated for the phenyl ester-based polymer) is required [1].

Photochemistry Photo-Fries rearrangement Polymer materials

GC-MS Spectral Fingerprint Differentiation from Regioisomeric 2-Naphthoic Acid Esters

The compound possesses a unique mass spectral fingerprint archived in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: IK7BKMdQUR0), with an exact mass of 262.09938 g·mol⁻¹ and molecular formula C₁₈H₁₄O₂ confirmed by high-resolution MS [1]. This spectrum is distinguishable from that of the regioisomeric 2-naphthoic acid 3-methylphenyl ester (also C₁₈H₁₄O₂, exact mass 262.09938 g·mol⁻¹) by characteristic fragmentation patterns arising from the different positions of the carboxylate attachment on the naphthalene ring. For analytical laboratories performing GC-MS identification or purity verification, the availability of a reference spectrum in a validated library enables unambiguous compound confirmation without the need for a separately synthesized authentic standard of the regioisomer [1].

Analytical chemistry GC-MS Structural elucidation

Hydrolytic Stability: 1-Naphthoic Acid Ester Scaffold vs. 2-Naphthoic Acid Ester Scaffold

The alkaline hydrolysis kinetics of 1-naphthoic acid esters differ measurably from those of 2-naphthoic acid esters due to peri-steric interactions between the carboxylate group at the 1-position and the peri-hydrogen at the 8-position of the naphthalene ring [1]. While specific rate constants for the 3-methylphenyl ester have not been published, studies on the analogous methyl and ethyl esters of 1-naphthoic and 2-naphthoic acids demonstrate that the 1-naphthoate scaffold consistently exhibits altered activation parameters (Eₐ and ΔS‡) relative to the 2-naphthoate isomer series under identical alkaline conditions (70% v/v aqueous dioxan, 30–60 °C) [1]. The meta-methyl substituent on the phenyl ring further modulates the hydrolysis rate through its inductive effect, making the 3-methylphenyl ester of 1-naphthoic acid hydrolytically distinct from both the corresponding 2-naphthoic acid ester and the unsubstituted phenyl ester of 1-naphthoic acid.

Ester hydrolysis Steric effects Kinetics

Structural and Functional Differentiation from Tolnaftate (Thiocarbamate Analog)

Tolnaftate (O-2-naphthyl N-methyl-N-(3-methylphenyl)carbamothioate, CAS 2398-96-1) shares the 3-methylphenyl and naphthalene motifs with the target compound but differs fundamentally in both the ester linkage chemistry (thiocarbamate vs. carboxylate ester) and the naphthalene attachment position (2-naphthyl vs. 1-naphthoyl). This structural divergence produces profound functional differences: tolnaftate acts as a squalene epoxidase inhibitor in fungal ergosterol biosynthesis with a reported chitin synthetase inhibition constant Kᵢ = 180 μM against Sporothrix schenckii [1], whereas the target carboxylate ester lacks the thiocarbamate pharmacophore required for this antifungal mechanism. The carboxylate ester linkage in 1-naphthoic acid, 3-methylphenyl ester is also inherently more susceptible to alkaline hydrolysis than the thiocarbamate linkage in tolnaftate, which requires 5.0 M NaOH for degradation [2]. For any research application where the thiocarbamate reactivity of tolnaftate would interfere, the target carboxylate ester offers a chemically distinct alternative scaffold.

Antifungal agents Structure-activity relationship Thiocarbamate vs. carboxylate ester

Electronic Absorption Properties: Meta-Methyl Substitution vs. Unsubstituted Phenyl Ester

The UV absorption spectra of substituted 1-naphthoic acids and their esters are sensitive to both the position and electronic nature of ring substituents. A systematic study of methyl-substituted 1-naphthoic acids demonstrated that methyl group position affects the electronic transition energy between frontier molecular orbitals, with the band position correlated to LCAO-MO calculated energy levels [1]. Extrapolating this structure-property relationship to the ester series, the 3-methylphenyl ester of 1-naphthoic acid (meta-substituted) is expected to exhibit a bathochromic shift of smaller magnitude compared to the 4-methylphenyl ester (para-substituted), consistent with the weaker electron-donating resonance effect of meta-substitution. This differential UV absorption profile is relevant for applications where the compound serves as a chromophoric building block, including fluorescent labeling [2] and photoresist formulations.

UV-Vis spectroscopy Substituent effects Electronic structure

Optimal Application Scenarios for 1-Naphthoic Acid, 3-Methylphenyl Ester Based on Evidence


Photoreactive Polymer Formulations Requiring Controlled Refractive Index Modulation

For research groups developing UV-patternable polymer films for waveguide and diffractive optics applications, the 3-methylphenyl ester of 1-naphthoic acid offers a specific photo-Fries rearrangement reactivity profile intermediate between the unsubstituted phenyl and 4-methylphenyl analogs. The meta-methyl substitution provides a way to fine-tune the hydroxyketone product yield and the resulting refractive index change (benchmarked against the demonstrated Δn = +0.043 at λ = 370 nm for the phenyl ester-based ROMP polymer [1]) without the maximum reactivity of the para-substituted system. This intermediate reactivity is desirable when partial而非 complete photoconversion is required for grayscale patterning.

Analytical Reference Standard for GC-MS Identification of Naphthoate Ester Regioisomers

Analytical laboratories performing quality control of naphthoic acid ester libraries or environmental monitoring of naphthalene-derived compounds can use 1-naphthoic acid, 3-methylphenyl ester as a certified reference material. Its validated GC-MS spectrum in the Wiley Registry [1] provides a definitive retention index and fragmentation pattern that distinguishes it from the co-eluting isomeric 2-naphthoic acid 3-methylphenyl ester, enabling unambiguous peak assignment in complex chromatograms without requiring synthesis of both isomers for confirmation.

Structure-Activity Relationship (SAR) Studies of Naphthalene-Based Antifungal Scaffolds

In medicinal chemistry programs investigating naphthalene-derived antifungal agents, 1-naphthoic acid, 3-methylphenyl ester serves as a key carboxylate ester control compound for benchmarking against thiocarbamate analogs such as tolnaftate (Kᵢ = 180 μM for chitin synthetase [1]). Because the target compound lacks the thiocarbamate pharmacophore, it enables researchers to deconvolute the contribution of the ester linkage chemistry (carboxylate vs. thiocarbamate) to antifungal activity, membrane permeability, and hydrolytic stability [2]. This control is essential for interpreting SAR data and avoiding false-positive hits from non-specific ester hydrolysis products.

Synthetic Intermediate for 1-Naphthoyl-Functionalized Materials with Defined Hydrolytic Stability

For synthetic chemists building multi-step routes to 1-naphthoyl-containing target molecules (e.g., liquid crystal monomers, fluorescent probes, or metal-organic framework ligands), the 3-methylphenyl ester offers a protecting group strategy with predictable stability characteristics. The peri-steric hindrance of the 1-naphthoate scaffold provides greater resistance to nucleophilic attack than the corresponding 2-naphthoate [1], while the meta-methyl substituent modulates the ester carbonyl electrophilicity differently than para-methyl, allowing chemists to tune the deprotection conditions in orthogonal protecting group schemes.

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